molecular formula C19H15N3O4S B2374239 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 393837-52-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2374239
M. Wt: 381.41
InChI Key: PONYQORHVBVLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research on similar compounds has shown that N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR, undergoes metabolic deacetylation, leading to the exploration of alternative heterocyclic analogues to improve metabolic stability (Stec et al., 2011).

Src Kinase Inhibition

Thiazolyl N-benzyl-substituted acetamide derivatives, including compounds related to the target molecule, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, highlighting the potential for cancer treatment applications (Fallah-Tafti et al., 2011).

Antitumor Activity

New derivatives based on the 2-(4-aminophenyl)benzothiazole structure have demonstrated significant antitumor activity against a range of human tumor cell lines, suggesting the potential for developing new anticancer agents (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Compounds

A series of novel compounds, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have shown promising antioxidant and anti-inflammatory activities, making them potential candidates for treating related conditions (Koppireddi et al., 2013).

Antimicrobial Activity

Compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives have displayed good antimicrobial activity, indicating potential use in combating microbial infections (Fahim & Ismael, 2019).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities, offering insights into the development of new anticonvulsant drugs (Nath et al., 2021).

COVID-19 Drug Utilization

Theoretical investigations have explored antimalarial sulfonamides, including benzo[d]thiazol-2-yl derivatives, as potential COVID-19 drugs, highlighting the versatility of these compounds in drug repurposing efforts (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-14-6-5-11(20-16(24)10-22-17(25)7-8-18(22)26)9-12(14)19-21-13-3-1-2-4-15(13)27-19/h1-6,9,23H,7-8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYQORHVBVLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

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